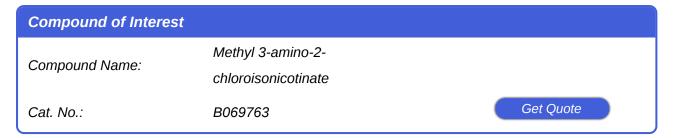


Application Notes and Protocols: Synthesis of Methyl 3-amino-2-chloroisonicotinate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of **Methyl 3-amino-2-chloroisonicotinate**, a valuable intermediate in the pharmaceutical, pesticide, and dye industries. The synthesis involves the esterification of 3-amino-2-chloropyridine-4-carboxylic acid. This protocol includes a comprehensive list of materials and reagents, a step-by-step experimental procedure, and methods for purification and characterization of the final product. Additionally, safety precautions and potential biological activities of related compounds are discussed.

Introduction

Methyl 3-amino-2-chloroisonicotinate (CAS No: 173435-41-1) is a substituted pyridine derivative with significant potential as a building block in organic synthesis.[1][2] Its structural features, including the amino, chloro, and methyl ester functional groups, make it a versatile precursor for the synthesis of a variety of heterocyclic compounds. While specific biological activities of the title compound are not extensively documented, related aminopyridine and isonicotinate derivatives have shown a broad spectrum of pharmacological properties, including antimicrobial and anticancer activities. This protocol details a reliable method for the preparation of Methyl 3-amino-2-chloroisonicotinate.



Physicochemical Properties

Property	Value	
CAS Number	173435-41-1	
Molecular Formula	C7H7CIN2O2	
Molecular Weight	186.60 g/mol	
Appearance	White crystalline solid	
Solubility	Soluble in water and many organic solvents	
Storage	4°C, protect from light	

Experimental Protocol: Esterification of 3-amino-2-chloropyridine-4-carboxylic acid

This protocol is based on standard esterification procedures of carboxylic acids.

Materials and Reagents:

Reagent	CAS Number	Molecular Weight	Supplier
3-Amino-2- chloropyridine-4- carboxylic acid	58483-94-6	172.56 g/mol	Commercially Available
Methanol (anhydrous)	67-56-1	32.04 g/mol	Sigma-Aldrich
Thionyl chloride (SOCl ₂)	7719-09-7	118.97 g/mol	Sigma-Aldrich
Dichloromethane (DCM, anhydrous)	75-09-2	84.93 g/mol	Sigma-Aldrich
Saturated sodium bicarbonate solution	-	-	-
Anhydrous sodium sulfate	7757-82-6	142.04 g/mol	Sigma-Aldrich



Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- · Dropping funnel
- Ice bath
- Rotary evaporator
- Standard glassware for extraction and filtration
- NMR spectrometer
- Mass spectrometer

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-amino-2-chloropyridine-4-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid).
- Addition of Thionyl Chloride: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
- Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
- Work-up: Cool the reaction mixture to room temperature and carefully remove the excess methanol under reduced pressure using a rotary evaporator.



- Neutralization: Dissolve the residue in dichloromethane and slowly add saturated sodium bicarbonate solution to neutralize the remaining acid until the effervescence ceases.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: The crude **Methyl 3-amino-2-chloroisonicotinate** can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent.

Characterization:

The purified product should be characterized by:

- ¹H NMR Spectroscopy
- ¹³C NMR Spectroscopy
- Mass Spectrometry

(Note: Specific spectral data for **Methyl 3-amino-2-chloroisonicotinate** is not readily available in the searched literature. Researchers should perform these analyses to confirm the structure of the synthesized compound.)

Experimental Workflow

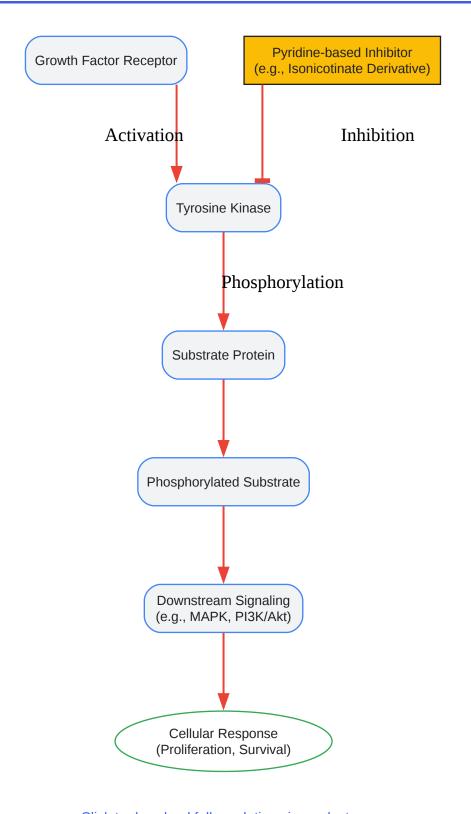












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